molecular formula C13H9N B1196314 Benzo[h]quinoline CAS No. 230-27-3

Benzo[h]quinoline

Cat. No. B1196314
CAS RN: 230-27-3
M. Wt: 179.22 g/mol
InChI Key: WZJYKHNJTSNBHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Benzo[h]quinoline and its derivatives involves various chemical methodologies that enable the formation of these complex structures with high efficiency and selectivity. A notable approach includes a multicomponent domino reaction for the rapid synthesis of highly functionalized benzo[h]pyrazolo[3,4-b]quinolines, utilizing microwave irradiation for short periods, achieving good to excellent yields and complete regioselectivity (Jiang et al., 2011). Another synthesis route involves L-proline catalyzed multicomponent reactions for the formation of 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives, offering a simple, metal-free reaction procedure applicable to a broad range of aldehydes (Karamthulla et al., 2014).

Molecular Structure Analysis

The molecular structure of benzo[h]quinoline derivatives has been explored through various spectroscopic techniques and X-ray crystallography. Novel aminated benzimidazo[1,2-a]quinolines have been synthesized, showing essentially planar structures with weak intermolecular hydrogen bonds and π–π aromatic interactions, indicating potential applications as DNA-specific fluorescent probes (Perin et al., 2011).

Chemical Reactions and Properties

Benzo[h]quinoline derivatives undergo various chemical reactions, highlighting their versatile chemical properties. For instance, photoinduced intramolecular formal [4 + 2] cycloaddition has been employed to form benzo[f]quinoline derivatives, indicating the influence of substitution patterns on the reactivity of the photocyclization steps (Šagud et al., 2015). Another example includes the synthesis of 10-dimethylamino derivatives of benzo[h]quinoline, displaying high basicity and forming chelated monocations, which are distinguished from proton sponges by their yellow color and luminescence (Pozharskii et al., 2016).

Physical Properties Analysis

The physical properties of benzo[h]quinoline derivatives have been extensively studied, revealing their significant photophysical, electrochemical, and thermal behaviors. The optimized methodology for the oxidative acetoxylation of benzo[h]quinoline analogues has led to the formation of hydroxybenzoquinolines demonstrating excited-state intramolecular proton transfer (ESIPT), showcasing small fluorescence quantum yields and large Stokes shifts (Piechowska & Gryko, 2011).

Chemical Properties Analysis

The chemical properties of benzo[h]quinoline compounds, such as their reactivity and interaction with other molecules, have been explored in several studies. For instance, a facile synthesis of benzo[h]quinolines via silica-TsOH-P2O5 promoted condensation demonstrates the compound's ability to undergo condensation reactions, highlighting the efficiency of this method (Zhu et al., 2017). Furthermore, the synthesis and properties of benzo[h]imidazo[1,2-a]quinolines and 1,2a-diazadibenzo[cd,f]azulenes from a common intermediate by regioselective cycloisomerization reactions reveal the influence of Brønsted acid and solvent on selectivity, alongside their optical and electrochemical properties (Khomutetckaia et al., 2023).

Scientific Research Applications

  • Medicinal Chemistry

    • Summary of Application : Benzo[h]quinoline and its derivatives have shown a wide range of bioactivity, including antibacterial, wound healing, antioxidant, and anticancer activity .
    • Methods of Application : These compounds are synthesized through various methods, including cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines .
    • Results or Outcomes : The bioactivity and fluorescence properties of these compounds have been described, and their complexes with transition metals and organosilicon compounds have been applied in cross-coupling reactions .
  • Chemical Synthesis

    • Summary of Application : Benzo[h]quinoline is used in the synthesis of osmium and ruthenium complexes containing an N-heterocyclic carbene ligand .
    • Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions the use of Benzo[h]quinoline as a starting reagent .
    • Results or Outcomes : The outcomes of these syntheses are the formation of osmium and ruthenium complexes .
  • Agrochemicals and Dyes

    • Summary of Application : Many quinoline derivatives, including Benzo[h]quinoline, are found to have applications as agrochemicals and in the manufacturing of dyes, food colorants, pH indicators, and other organic compounds .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : The outcomes of these applications are the production of various agrochemicals and dyes .
  • Polymer Analysis

    • Summary of Application : Benzo[h]quinoline is used in the determination of nitrogen-containing polynuclear aromatic hydrocarbons in the gaseous products of the thermal degradation of polymers .
    • Methods of Application : The specific methods of application are not detailed in the source, but it mentions the use of Benzo[h]quinoline in HPLC-fluorescence detection .
    • Results or Outcomes : The outcomes of these applications are the identification and quantification of nitrogen-containing polynuclear aromatic hydrocarbons .
  • Pharmaceuticals

    • Summary of Application : Quinoline and its derivatives, including Benzo[h]quinoline, are found in various drugs, including anti-malarial, antibacterial, anticancer, local anesthetic, and anti-tubercular drugs .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : The outcomes of these applications are the production of various pharmaceuticals .
  • Catalysis

    • Summary of Application : Benzo[h]quinoline and its derivatives have been used in the field of catalysis. Their complexes with transition metals and organosilicon compounds have been applied in cross-coupling reactions .
    • Methods of Application : The specific methods of application are not detailed in the source, but it mentions the use of Benzo[h]quinoline in the formation of complexes with transition metals and organosilicon compounds .
    • Results or Outcomes : The outcomes of these applications are the facilitation of cross-coupling reactions .
  • Fluorescence Studies

    • Summary of Application : Benzo[h]quinoline and its derivatives have fluorescence properties, which have been described in various studies .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : The outcomes of these applications are the identification and study of the fluorescence properties of these compounds .

Safety And Hazards

Benzo[h]quinoline is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Future Directions

Benzo[h]quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

properties

IUPAC Name

benzo[h]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9N/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJYKHNJTSNBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1075199
Record name Benzo[h]quinoline
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dark yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 7,8-Benzoquinoline
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Vapor Pressure

0.000218 [mmHg]
Record name 7,8-Benzoquinoline
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Product Name

Benzo[h]quinoline

CAS RN

230-27-3
Record name Benzo[h]quinoline
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Synthesis routes and methods I

Procedure details

Compound 13 was synthesized according to the procedure outlined above in Example 3 for the synthesis of the N-methyl-hydroxybenzoquinoline derivative 15. Compound 13 was then alkylated according to the general amino group alkylation procedure described above in Example 3, this time using 1,3-propane sultone as the allylating agent rather than MeI, to give a 5-methoxybenzoquinoline-N-propanesulfonic acid intermediate 16 (1HNMR: CD3OD d 7.94 (d, 1 H, 3=8.7 Hz), 7.65 (d, 1 H, J 8.4 Hz), 7.32 (t, 1 H), 7.27 (t, 1 H), 6.85 (s, 1 A), 4.89 (s, 3 H), 3.20 (m, 2 H), 3.08 (bt, 2 H, J=6 Hz), 2.91 (m, 2 H), 2.72 (t, 2 H, J=6.6 Hz), 2.33 (m, 2 H), 1.89 (m, 2 H). Subsequent methoxy group deprotection of compound 16 by the general boron tribronide procedure described above in Example I resulted in the 3-(5-hydroxybenzoquinolin-1-yl) propanesulfonic acid 17.
Name
N-methyl-hydroxybenzoquinoline
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Synthesis routes and methods II

Procedure details

23.8 g of 2-bromobiphenyl was converted to the Grignard form in THF using 3.4 g of metal magnesium, then this reacted with 18.0 g of 9-fluorenone at from room temperature to 50° C. and, by treatment in the normal way, 9-(2-biphenyl)-9-fluorenol was obtained. This was heated in acetic acid to which a small amount of hydrochloric acid had been added, so that water was eliminated and, by treatment in the usual way, 9,9′-spirobifluorene (18.5 g) was obtained. Next, Connecting Unit 1 (15.8 g) was reacted with 8.6 g of acetyl chloride and 14.7 g of aluminium chloride at 50° C. in 1,2-dichloroethane and, by treatment in the normal way, 2,2′-diacetyl-9,9′-spirobifluorene (11.2 g) was obtained. This diacetyl compound (2.3 g) was reacted with 2.0 g of 1-amino-2-naphthalenecarbaldehyde and 1.6 g of potassium hydroxide at 60° C. in dioxane and, by treatment in the normal way, there was obtained BQ-1 (1.5 g) shown below. 1H-NMR (CDCl3, ppm): 9.4 (d, 2H), 8.6 (d.d, 2H), 8.1 (d, 2H), 8.0 (t, 4H), 7.8 (d, 2H), 7.8-7.6 (m, 12H), 7.4 (t, 2H), 7.2 (t, 2H), 6.8 (d, 2H).
[Compound]
Name
diacetyl
Quantity
2.3 g
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2 g
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1.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,320
Citations
EC Riesgo, X Jin, RP Thummel - The Journal of Organic …, 1996 - ACS Publications
An improved preparation of 8-amino-7-quinolinecarbaldehyde has been developed. The methyl group of 7-methyl-8-nitroquinoline may be oxidized to an aldehyde by treatment first …
Number of citations: 193 pubs.acs.org
WP Utermohlen Jr, CS Hamilton - Journal of the American …, 1941 - ACS Publications
6-Bromobenzo [h] quinoline was prepared in fair yield from 4-bromo-l-naphthylamine, and 6-nitroand 7-nitro-benzo [h] quinolines were prepared in poor yield from 4-nitro-and-nitro-1-…
Number of citations: 16 pubs.acs.org
JB Sutherland, EL Cross, TM Heinze… - Applied microbiology …, 2005 - Springer
Cultures of Umbelopsis ramanniana (=Mucor ramannianus) were grown in fluid Sabouraud medium for 3 days, dosed with 0.23 mM benzo[f]quinoline, benzo[h]quinoline, or …
Number of citations: 22 link.springer.com
AJ Deeming, IP Rothwell, MB Hursthouse… - Journal of the Chemical …, 1978 - pubs.rsc.org
Benzo[h]quinoline (bquin) does not cleave the chloride bridge of [{Pd(dmp)Cl}2][dmp = 2-(dimethylaminomethyl)phenyl-N], 8-methylquinoline (8Me-quin) does so if in large excess, …
Number of citations: 82 pubs.rsc.org
EC Riesgo, YZ Hu, F Bouvier, RP Thummel… - Inorganic …, 2001 - ACS Publications
The Friedländer condensation was employed to synthesize two series of 3,3‘-polymethylene bridged ligands, L, based on 2-(2‘-pyridyl)-benzo[h]quinoline and 2,2‘-bibenzo[h]quinoline (…
Number of citations: 95 pubs.acs.org
W Baratta, M Ballico, S Baldino… - … A European Journal, 2008 - Wiley Online Library
New benzo[h]quinoline ligands (HCN′N) containing a CHRNH 2 (R=H (a), Me (b), tBu (c)) function in the 2‐position were prepared starting from benzo[h]quinoline N‐oxide (in the …
RJ Gobeil, CS Hamilton - Journal of the American Chemical …, 1945 - ACS Publications
A satisfactory procedure for the preparation, in good yield, of 2-(p-dialkylaminostyryl)-quinoline derivatives is described; some properties of ten new members of this class are reported. 2…
Number of citations: 13 pubs.acs.org
MA Esteruelas, FJ Fernández-Alvarez, E Oñate - Organometallics, 2007 - ACS Publications
Benzo[h]quinoline (Hbq) undergoes 1,2-hydrogen shift from the carbon at the 2-position to the nitrogen in the presence of the complexes MH 2 Cl 2 (P i Pr 3 ) 2 (M = Os (1), Ru (1a)). …
Number of citations: 78 pubs.acs.org
ME Haiba, ES Al-Abdullah, NS Ahmed… - Journal of Molecular …, 2019 - Elsevier
The present study presents easy and rapid methods to synthesize new benzo[h]chromene and benzo[h] quinoline derivatives. Cytotoxic evaluations of most of the examined compounds …
Number of citations: 23 www.sciencedirect.com
H Paritala, SM Firestine - Bioorganic & medicinal chemistry letters, 2009 - Elsevier
G-quadruplexes are unusual structures formed from guanine-rich sequences of nucleic acids. G-quadruplexes have been postulated to play important roles in a number of biological …
Number of citations: 41 www.sciencedirect.com

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